molecular formula C8H13ClN2O2S B6219515 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride CAS No. 2751614-98-7

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B6219515
CAS No.: 2751614-98-7
M. Wt: 236.7
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Description

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of an aminomethyl group attached to a methylbenzene ring, which is further substituted with a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride typically involves a multi-step process. One common method starts with the nitration of toluene to produce 4-methylnitrobenzene. This intermediate is then reduced to 4-methylbenzene-1-amine. The amine undergoes a sulfonation reaction with chlorosulfonic acid to yield 4-methylbenzene-1-sulfonamide. Finally, the introduction of the aminomethyl group is achieved through a Mannich reaction, where formaldehyde and ammonium chloride are used as reagents. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of certain enzymes, thereby disrupting essential biochemical pathways in microorganisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is crucial for the growth and replication of bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used sulfonamide antibiotic.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the aminomethyl group and the methyl substitution on the benzene ring. These modifications can influence its reactivity and interaction with biological targets, potentially offering advantages in terms of efficacy and selectivity compared to other sulfonamides.

Properties

CAS No.

2751614-98-7

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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